molecular formula C20H20O4S B8545475 2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one

2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one

Cat. No.: B8545475
M. Wt: 356.4 g/mol
InChI Key: JVYMZCHEMWESEX-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one is a synthetic organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furanone ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one typically involves multicomponent condensation reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Similar in structure but with different functional groups.

    5-hydroxy-4,7-dimethyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.

Uniqueness

2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one is unique due to its specific combination of functional groups and its furanone ring structure

Properties

Molecular Formula

C20H20O4S

Molecular Weight

356.4 g/mol

IUPAC Name

2,2-dimethyl-4-(4-methylphenyl)-5-(4-methylsulfonylphenyl)furan-3-one

InChI

InChI=1S/C20H20O4S/c1-13-5-7-14(8-6-13)17-18(24-20(2,3)19(17)21)15-9-11-16(12-10-15)25(4,22)23/h5-12H,1-4H3

InChI Key

JVYMZCHEMWESEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2,2-dimethyl-5-{4-(methylsulfonyl)phenyl}-3(2H)-furanone (110 mg) and tetrakis(triphenylpalladium(0) (54 mg) in 30 ml benzene, were added 2 M aqueous sodium carbonate (0.22 ml) and 4-methyl-benzeneboronic acid (60 mg). The reaction solution was stirred at reflux for 24 hours. Then the solvent was evaporated off under reduced pressure. The resulting residue was extracted with 50 ml water and dichloromethane (50 ml×3). The organic layer was concentrated in vacuo and the resulting residue was separated by column chromatography (hexane/ethylacetate=2:1) to give 76 mg of 2,2-dimethyl-4-(4-methylphenyl)-5-{4-(methylsulfonyl)phenyl}-3(2H)-furanone as a solid. mp: 167-168° C. NMR: δ1.57 (s, 6H), 2.38 (s, 3H), 3.07 (s, 3H), 7.17 (m, 4H), 7.89 (m, 4H). IR (cm−1): 1707, 1660, 1531, 1289, 1230. MS (EI): 356 (m).
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110 mg
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60 mg
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triphenylpalladium(0)
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